(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the bromo and fluorophenyl groups. One common synthetic route involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo group: Bromination of the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the fluorophenyl group: This step involves the reaction of the diazinane intermediate with a fluorophenyl methoxy compound under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) terephthalate : This compound is used as a plasticizer and has similar structural features, such as the presence of aromatic rings and ester groups.
- Compounds from Knoevenagel condensation reactions : These compounds share similar synthetic routes and reaction conditions, making them relevant for comparison.
Uniqueness
(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O4/c1-23-18(25)15(17(24)22-19(23)26)9-12-8-13(20)4-7-16(12)27-10-11-2-5-14(21)6-3-11/h2-9H,10H2,1H3,(H,22,24,26)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUFGSCNCNECNP-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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